molecular formula C10H10F3NO B13717206 [2-(Trifluoromethyl)indolin-6-yl]methanol

[2-(Trifluoromethyl)indolin-6-yl]methanol

Cat. No.: B13717206
M. Wt: 217.19 g/mol
InChI Key: NOCFLWJIOOJVBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Trifluoromethyl)indolin-6-yl]methanol can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole at the C2 position, resulting in the desired product with a good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)indolin-6-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

[2-(Trifluoromethyl)indolin-6-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)indolin-6-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its efficacy. The indole nucleus allows the compound to interact with various receptors and enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Trifluoromethyl)indolin-6-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the C2 position of the indole ring enhances its stability and lipophilicity, making it more effective in various applications compared to other indole derivatives .

Biological Activity

[2-(Trifluoromethyl)indolin-6-yl]methanol is a compound characterized by a trifluoromethyl group attached to an indole structure, which is known for its diverse biological activities. The unique electronic properties of the trifluoromethyl group, combined with the indole moiety, contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and implications in medicinal chemistry.

The structural features of this compound include:

  • Indole Structure : A bicyclic compound consisting of a benzene ring fused to a pyrrole.
  • Trifluoromethyl Group : Enhances lipophilicity and alters electronic properties.
  • Methanol Functional Group : Increases solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have shown that indole derivatives can inhibit tubulin assembly, leading to cytotoxic effects against cancer cell lines. For instance, similar compounds have demonstrated IC50 values below 5 µM against ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cell lines, indicating potent anticancer properties .
    • A specific study highlighted that analogs with trifluoromethyl substitutions retained significant cytotoxicity and inhibition of tubulin assembly .
  • Antioxidant Properties :
    • Indole derivatives are known for their antioxidant capabilities, which may play a role in reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in various diseases, including cancer .
  • Antibacterial Effects :
    • Preliminary studies suggest potential antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited .

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the functionalization of indole derivatives with trifluoromethyl groups followed by methanol addition. Various synthetic pathways have been explored to optimize yield and purity.

Case Studies

A detailed examination of related compounds provides insight into the biological activity of this compound:

Compound NameStructure FeaturesBiological Activity
6-TrifluoromethylindoleIndole with trifluoromethyl groupStrong electrophilic properties; potential anticancer activity
5-HydroxyindoleHydroxyl group at position 5Neuroprotective effects
7-TrifluoromethylindolineTrifluoromethyl at position 7Varied biological activities; potential for anticancer research

These comparisons highlight the unique characteristics of this compound and its potential applications in medicinal chemistry.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Tubulin Assembly : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Mechanisms : By scavenging free radicals, this compound may help mitigate oxidative stress within cells.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

[2-(trifluoromethyl)-2,3-dihydro-1H-indol-6-yl]methanol

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9-4-7-2-1-6(5-15)3-8(7)14-9/h1-3,9,14-15H,4-5H2

InChI Key

NOCFLWJIOOJVBA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC(=C2)CO)C(F)(F)F

Origin of Product

United States

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